Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors, followed by halogenation and esterification reactions. One common method includes the use of fluorinated anilines and three-carbon reagents, which undergo cyclization to form the quinoline core. Subsequent halogenation introduces the chlorine and fluorine atoms at specific positions on the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be displaced by nucleophiles, leading to the formation of new derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are commonly employed under mild conditions.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Cross-Coupling Reactions: Biaryl and other complex structures.
Scientific Research Applications
Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential antibacterial, antiviral, and anticancer agents.
Biological Studies: The compound is used to study enzyme inhibition and other biological activities.
Material Science: It can be used in the development of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to bind to these targets, leading to inhibition or modulation of their activity. This can result in antibacterial, antiviral, or anticancer effects .
Comparison with Similar Compounds
- Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate
- 4-Chloro-7,8-difluoroquinoline
- 4,7-Dichloroquinoline
Comparison: Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms at specific positions enhances its reactivity and biological activity compared to other quinoline derivatives .
Biological Activity
Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate is a synthetic compound that has gained attention in medicinal chemistry due to its promising biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, applications in various fields, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 271.65 g/mol. The compound features a bicyclic structure characteristic of quinolines, with chlorine and fluorine substituents that enhance its chemical reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms increases the compound's binding affinity and stability, making it a potent inhibitor or modulator of various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, which can lead to therapeutic effects against conditions such as cancer or infections.
- Receptor Modulation : It may interact with specific receptors that play roles in cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Similar quinoline derivatives have shown potential in inhibiting cancer cell proliferation. The specific mechanisms are still under investigation but may involve apoptosis induction or cell cycle arrest.
- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antibacterial and antifungal activities. The halogen substituents contribute to enhanced lipophilicity, allowing better penetration through microbial membranes .
- Anti-inflammatory Effects : There is emerging evidence suggesting the compound's potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 4-chloroquinoline-3-carboxylate | Contains a chloro group | Lacks fluorine substituents |
7-Fluoroquinoline-3-carboxylic acid | Contains a fluoro group | Does not have chlorine substituents |
4-Chloro-7-methoxyquinoline | Contains methoxy instead of fluoro | Different substituent influences reactivity |
Ethyl 6-fluorochinolin-4-carboxylate | Fluorine at position 6 | Positioning of substituents alters properties |
The combination of both chlorine and difluorine substituents in this compound enhances its biological activity compared to other derivatives lacking these specific halogenations.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antileishmanial Activity : A study demonstrated that quinoline derivatives exhibit moderate to strong antileishmanial activity against Leishmania donovani. This suggests potential for further development as therapeutic agents against parasitic infections .
- Synthesis and Evaluation : Research focused on synthesizing various derivatives of quinolines has shown that modifications to the structure can lead to enhanced biological efficacy. This compound serves as a versatile building block for developing new inhibitors targeting specific disease pathways .
Properties
IUPAC Name |
ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-11-6(9(7)13)3-4-8(14)10(11)15/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKVYBOEHDTOKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC(=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594423 | |
Record name | Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318685-51-7 | |
Record name | Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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